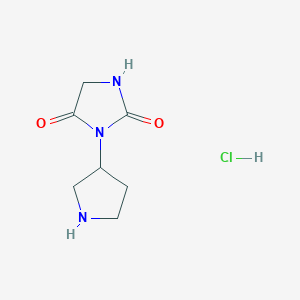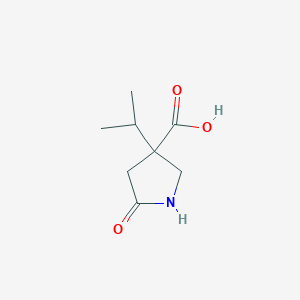
5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid
Descripción general
Descripción
“5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1513302-54-9 . Its molecular weight is 171.2 . The IUPAC name for this compound is 3-isopropyl-5-oxopyrrolidine-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for “5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid” is 1S/C8H13NO3/c1-5(2)8(7(11)12)3-6(10)9-4-8/h5H,3-4H2,1-2H3,(H,9,10)(H,11,12) . This indicates that the molecule consists of a pyrrolidine ring with a carboxylic acid group and an isopropyl group attached .Aplicaciones Científicas De Investigación
Versatile Scaffold for Novel Compounds
5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid, as part of the pyrrolidine ring structures, is extensively utilized in drug discovery due to its adaptability in synthesizing compounds for treating human diseases. Its saturated scaffold is preferred for efficient pharmacophore space exploration, contributing to stereochemistry and enhancing three-dimensional coverage through "pseudorotation." This review highlights the pyrrolidine ring's bioactive molecules, emphasizing the importance of synthetic strategies and stereogenicity on the biological profile of drug candidates, showcasing its role in designing new compounds with diverse biological activities (Li Petri et al., 2021).
Plant Defense Mechanisms
Pyrroline-5-carboxylate (P5C), a derivative of the pyrrolidine carboxylic acid structure, plays a critical role in plant defense against pathogens. It is involved in both resistance-gene-mediated and non-host resistance, suggesting the structural importance of pyrrolidine derivatives in biological systems beyond human medicine. This study outlines the defense mechanisms facilitated by P5C, indicating the compound's potential utility in enhancing plant resilience against bacterial pathogens through the salicylic acid-dependent pathway and reactive oxygen species (Qamar et al., 2015).
CNS Acting Drugs Potential
The pyrrolidine scaffold, including derivatives like 5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid, exhibits a promising foundation for developing novel central nervous system (CNS) acting drugs. Their unique functional groups may serve as lead molecules, indicating the significance of pyrrolidine derivatives in synthesizing compounds with potential CNS activities, ranging from depression and euphoria to convulsion management (Saganuwan, 2017).
Biotechnological Production from Biomass
Exploring biotechnological routes, lactic acid, a compound related to carboxylic acids like 5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid, demonstrates the potential of biomass as a source for producing high-value chemicals. Such research underscores the importance of developing sustainable methods for deriving valuable chemicals from renewable resources, hinting at the broader applications of pyrrolidine and its derivatives in green chemistry (Gao et al., 2011).
Biocatalyst Inhibition Insights
Carboxylic acids, like 5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid, are explored for their potential as biorenewable chemicals. Understanding their inhibitory effects on microbes used for fermentative production is crucial. This knowledge helps in engineering more robust microbial strains, facilitating the bio-based production of carboxylic acids and their derivatives for industrial applications (Jarboe et al., 2013).
Propiedades
IUPAC Name |
5-oxo-3-propan-2-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(2)8(7(11)12)3-6(10)9-4-8/h5H,3-4H2,1-2H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFHVMCJQJLZNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CC(=O)NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



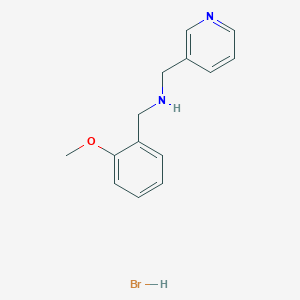
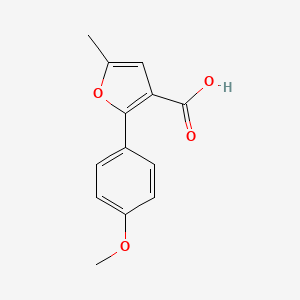
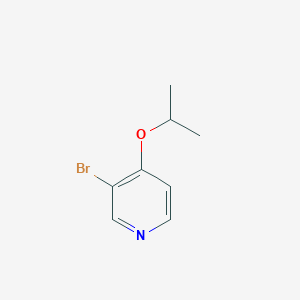
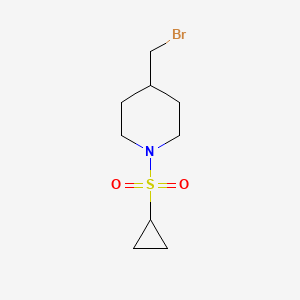
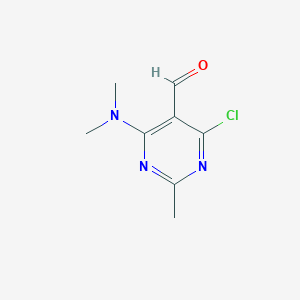
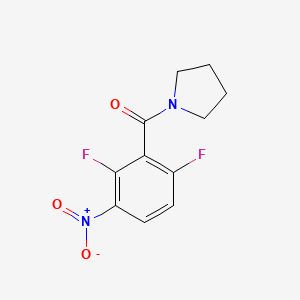
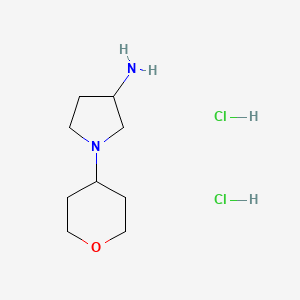
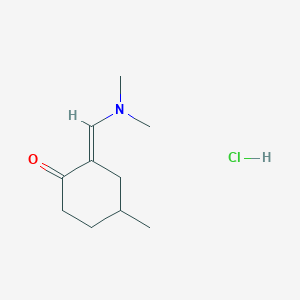
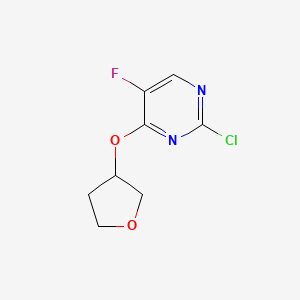
![3-[(3-Fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanoic acid](/img/structure/B1459030.png)
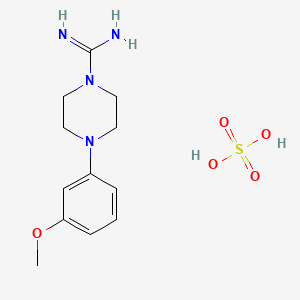
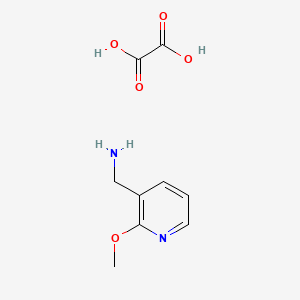
![4,6,12-Triazatricyclo[7.2.1.0]dodeca-2(7),3,5-triene dihydrochloride](/img/structure/B1459034.png)
